molecular formula C7H4FNO B7960271 6-Fluorobenzo[d]isoxazole

6-Fluorobenzo[d]isoxazole

Cat. No.: B7960271
M. Wt: 137.11 g/mol
InChI Key: HPEKZFNIPJLIBV-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. The fluorine atom is attached to the benzene ring, which is fused to the isoxazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[d]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. Metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This reaction can modify the electronic properties of the compound.

    Substitution: This reaction can replace the fluorine atom or other substituents on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted isoxazole derivatives .

Scientific Research Applications

6-Fluorobenzo[d]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Fluorobenzo[d]isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEKZFNIPJLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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